molecular formula C15H12BrClO2 B8685137 (5-bromo-2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanol

(5-bromo-2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanol

Cat. No.: B8685137
M. Wt: 339.61 g/mol
InChI Key: FXVTVFDIAOTIBG-UHFFFAOYSA-N
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Description

(5-bromo-2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanol is an organic compound that features a complex structure with both halogenated phenyl and dihydrobenzofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromo-2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanol typically involves multi-step organic reactions. One common synthetic route starts with the halogenation of a phenyl compound to introduce the bromo and chloro substituents. This is followed by a Friedel-Crafts acylation to attach the dihydrobenzofuran moiety. The final step involves the reduction of the carbonyl group to form the methanol derivative. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(5-bromo-2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups, such as converting the methanol group to a methyl group.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

(5-bromo-2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of (5-bromo-2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The halogenated phenyl ring and dihydrobenzofuran moiety can bind to specific sites, altering the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-2-chloro-phenyl)-(2,3-dihydrobenzofuran-4-yl)methanol
  • (5-Bromo-2-chloro-phenyl)-(2,3-dihydrobenzofuran-6-yl)methanol
  • (5-Bromo-2-chloro-phenyl)-(2,3-dihydrobenzofuran-7-yl)methanol

Uniqueness

The uniqueness of (5-bromo-2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanol lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the methanol group and the halogen atoms can significantly affect the compound’s properties and applications.

Properties

Molecular Formula

C15H12BrClO2

Molecular Weight

339.61 g/mol

IUPAC Name

(5-bromo-2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanol

InChI

InChI=1S/C15H12BrClO2/c16-11-2-3-13(17)12(8-11)15(18)10-1-4-14-9(7-10)5-6-19-14/h1-4,7-8,15,18H,5-6H2

InChI Key

FXVTVFDIAOTIBG-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)C(C3=C(C=CC(=C3)Br)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

(5-bromo-2-chloro-phenyl)-(2,3-dihydrobenzofuran-5-yl)methanone 5b (10.47 g, 31.0 mmol) was dissolved in 100 mL of mixed solution (THF and MeOH, v:v=1:1) and cooled to 0° C., followed by addition of sodium borohydride (2.35 g, 62.0 mmol) in batch. The reaction mixture was stirred for 30 minutes at 0° C. Thereafter, the reaction mixture was concentrated under reduced pressure after 20 mL acetone were added. The resulting residue was dissolved in 250 mL ethyl acetate and partitioned. The organic extract was washed with water (100 mL×2), combined, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under reduced pressure to obtain the title compound (5-bromo-2-chloro-phenyl)-(2,3-dihydrobenzofuran-5-yl)methanol 5c (10.5 g, pale yellow grease), yield: 99.7%. 1H NMR (400 MHz, CDCl3): δ 7.88 (d, 1H), 7.34 (dd, 1H), 7.18 (d, 1H), 7.16 (s, 1H), 7.11 (dd, 1H), 6.73 (d, 1H), 6.05 (s, 1H), 4.56 (t, 2H), 3.18 (t, 2H), 2.27 (s, 1H).
Quantity
10.47 g
Type
reactant
Reaction Step One
[Compound]
Name
mixed solution
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.35 g
Type
reactant
Reaction Step Two

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